Sorafenib

描述

属性

IUPAC Name |

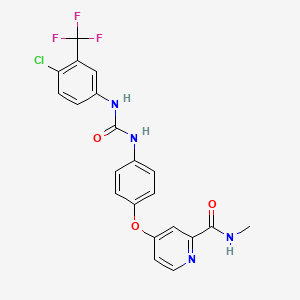

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041128 | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.71e-03 g/L | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White solid | |

CAS No. |

284461-73-0 | |

| Record name | Sorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205.6 °C | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Synthesis of Sorafenib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib (Nexavar®) is a pioneering oral multi-kinase inhibitor that has significantly impacted the treatment landscape of several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its discovery marked a pivotal moment in the era of targeted cancer therapies, shifting the paradigm from non-specific cytotoxic agents to drugs designed to interfere with specific molecular pathways driving tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, detailing the key scientific milestones, experimental methodologies, and the evolution of its synthetic process. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized through diagrams to facilitate a deeper understanding of this landmark therapeutic agent.

Discovery of this compound: From High-Throughput Screening to a Multi-Kinase Inhibitor

The journey to discover this compound began in 1994 with a collaboration between Bayer Pharmaceuticals and Onyx Pharmaceuticals.[1][2] The initial focus of this partnership was the rational design of drugs targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][3]

A high-throughput screening (HTS) campaign was launched, testing a library of approximately 200,000 compounds for their ability to inhibit Raf-1 kinase, a key serine/threonine kinase in this pathway.[4] This screening identified a promising, albeit low-potency, "lead-like" hit with a diaryl urea scaffold.[5] This initial hit served as the foundation for an extensive medicinal chemistry program aimed at optimizing its potency and drug-like properties.

Through iterative cycles of structure-activity relationship (SAR) studies and combinatorial chemistry, a library of around 1,000 analogs was synthesized and evaluated.[4][6] These efforts led to the identification of BAY 43-9006, later named this compound, which exhibited significantly improved potency against Raf-1.[4] The final compound features a diphenylurea moiety, a 4-pyridyl ring that occupies the ATP binding pocket of the Raf-1 kinase domain, and a lipophilic trifluoromethyl phenyl ring that inserts into a hydrophobic pocket within the catalytic loop of Raf-1.[4]

Further preclinical characterization revealed that this compound's activity was not limited to Raf kinases. It was found to be a potent inhibitor of a range of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumorigenesis, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor beta (PDGFR-β), c-KIT, and FLT3. This multi-kinase inhibitory profile is central to this compound's broad anti-cancer activity, as it simultaneously targets tumor cell proliferation and the blood supply that tumors need to grow. The discovery cycle, from the initial screening to the first FDA approval for advanced renal cell carcinoma in December 2005, was completed in approximately 11 years.[1]

Key Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effects by inhibiting two major signaling pathways crucial for cancer progression: the Raf/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which promotes angiogenesis.

Figure 1: this compound's dual mechanism of action on cell proliferation and angiogenesis signaling pathways.

Chemical Synthesis of this compound

The chemical synthesis of this compound has evolved to allow for large-scale production. The core of the molecule is an unsymmetrical diaryl urea. A common and scalable synthetic route involves the coupling of two key intermediates: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

A representative synthesis is outlined below:

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

Picolinic acid is chlorinated, typically using thionyl chloride or a Vilsmeier reagent, to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

4-chloro-N-methylpicolinamide is coupled with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, to form the ether linkage, yielding 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 3: Formation of the Urea Linkage

Finally, 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in an appropriate solvent like dichloromethane to form the urea bond, yielding this compound.

Alternative synthetic strategies have been developed to avoid the use of hazardous reagents like phosgene for the formation of the isocyanate intermediate. These methods often involve the use of phosgene substitutes or the reaction of an amine with a carbamate derivative.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data on its inhibitory activity against various kinases and its anti-proliferative effects on cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf | 22 |

| B-Raf (V600E) | 38 |

| VEGFR-1 | 26 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-KIT | 68 |

| FLT3 | 58 |

| FGFR-1 | 580 |

| RET | 43 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | Data indicates inhibition[4] |

| HT-29 | Colon Cancer | Data indicates inhibition[3] |

| Colo-205 | Colon Cancer | Data indicates inhibition[3] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Data indicates inhibition[3] |

| HepG2 | Hepatocellular Carcinoma | ~3 (in serum-free media)[7] |

| HLF | Hepatocellular Carcinoma | ~1 (in serum-free media)[7] |

| 786-O | Renal Cell Carcinoma | Data indicates inhibition[8] |

| UM-SCC-74A | Head and Neck Cancer | ~5[9] |

| CAL27 | Head and Neck Cancer | ~5[9] |

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |

| PLC/PRF/5 | Hepatocellular Carcinoma | 30 mg/kg, oral, daily | Complete tumor growth inhibition | [3] |

| HT-29 | Colon Cancer | 30-60 mg/kg, oral, daily | Complete tumor stasis | [3] |

| Colo-205 | Colon Cancer | 30-60 mg/kg, oral, daily | Complete tumor stasis | [3] |

| 786-O | Renal Cell Carcinoma | 15 mg/kg, oral, daily | Significant tumor growth inhibition | [8] |

| H129 | Hepatocellular Carcinoma | Not specified | No significant improvement in survival vs. vehicle | [10] |

| 06-0606 (patient-derived) | Hepatocellular Carcinoma | 50 mg/kg, oral, daily | 85% inhibition | [11] |

| 10-0505 (patient-derived) | Hepatocellular Carcinoma | 100 mg/kg, oral, daily | 96% inhibition | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound's activity.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of an inhibitor to a kinase.

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., Raf-1).

Materials:

-

Recombinant kinase (e.g., Raf-1)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

-

Test compound (this compound) at various concentrations

-

Assay buffer

-

384-well plates

-

Microplate reader capable of measuring FRET

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).

-

Add 5 µL of a pre-mixed solution of the kinase and the europium-labeled antibody to each well.

-

Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a FRET-capable microplate reader, measuring the emission from both the europium donor (e.g., at 620 nm) and the Alexa Fluor™ 647 acceptor (e.g., at 665 nm) after excitation (e.g., at 340 nm).

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the percentage of inhibition (calculated from the FRET ratio) against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.[12]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the anti-proliferative effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential kinase inhibitor like this compound, from initial screening to in vivo testing.

Figure 2: A generalized experimental workflow for the discovery and development of a kinase inhibitor.

Conclusion

The discovery and development of this compound represent a triumph of rational drug design and a deep understanding of cancer biology. From its origins in a high-throughput screen targeting a single kinase, it emerged as a multi-kinase inhibitor with a unique ability to combat cancer on two fronts: by inhibiting tumor cell proliferation and by cutting off its blood supply. The evolution of its chemical synthesis to a scalable and efficient process has made this life-extending therapy available to patients worldwide. This technical guide provides a foundational understanding of the key aspects of this compound's discovery and synthesis, offering valuable insights for professionals in the field of drug development and cancer research.

References

- 1. Discovery and development of this compound: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and development of this compound for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. This compound and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. benchchem.com [benchchem.com]

early preclinical development of Sorafenib (BAY 43-9006)

An In-depth Technical Guide to the Early Preclinical Development of Sorafenib (BAY 43-9006)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (brand name Nexavar), initially identified as BAY 43-9006, is an orally active multi-kinase inhibitor developed for the treatment of various cancers.[1][2] It was discovered through a medicinal chemistry optimization program and selected for further development based on its potent inhibition of Raf-1 kinase and a favorable selectivity profile.[3][4] The early preclinical development of this compound was crucial in elucidating its dual mechanism of action, which involves targeting key pathways in both tumor cell proliferation and tumor angiogenesis.[5][6][7] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways that defined the foundational understanding of this compound's anti-tumor activity.

Mechanism of Action: A Dual Approach

This compound's efficacy stems from its ability to simultaneously inhibit two critical processes for tumor growth and survival: cell proliferation and angiogenesis.[5][6][8]

-

Inhibition of Tumor Cell Proliferation: this compound targets the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently overactive in many cancers due to mutations in genes like B-Raf or Ras.[1][5] By inhibiting Raf kinases (Raf-1, wild-type B-Raf, and mutant B-Raf V600E), this compound blocks downstream signaling, leading to decreased phosphorylation of MEK and ERK, which in turn suppresses tumor cell proliferation.[3][5][9]

-

Inhibition of Tumor Angiogenesis: The compound also potently inhibits several receptor tyrosine kinases (RTKs) essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[10] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[1][9][11] Inhibition of these receptors disrupts tumor microvasculature and limits tumor growth.[8]

Additional targets like c-KIT and Flt-3, which are involved in tumor progression, are also inhibited by this compound.[1][9][11] This multi-targeted profile explains its broad-spectrum activity across various tumor types.[8]

References

- 1. Preclinical and clinical development of the oral multikinase inhibitor this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Portico [access.portico.org]

- 4. BAY 43-9006: preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

Unraveling the Molecular Intricacies of Sorafenib: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Landmark Cancer Therapeutic

This technical whitepaper offers an in-depth exploration of the molecular targets of Sorafenib, a multi-kinase inhibitor that has become a cornerstone in the treatment of various cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on this compound's mechanism of action, providing a comprehensive resource for understanding its therapeutic effects and the development of next-generation oncology drugs.

This compound exerts its anti-cancer effects by targeting several key kinases involved in tumor cell proliferation and angiogenesis. This guide provides a granular look at these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Quantitative Analysis of this compound's Kinase Inhibition Profile

This compound's efficacy stems from its ability to inhibit a range of serine/threonine and receptor tyrosine kinases. The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary molecular targets as documented in biochemical and cellular assays. This data provides a quantitative basis for understanding the drug's potency and selectivity.

Table 1: this compound IC50 Values for Key Kinase Targets

| Target Kinase | IC50 (nM) | Kinase Family | Cellular Process |

| Raf-1 | 6[1][2][3] | Serine/Threonine Kinase | Cell Proliferation, Survival |

| B-Raf (wild-type) | 22[1][2][3] | Serine/Threonine Kinase | Cell Proliferation, Survival |

| B-Raf (V600E mutant) | 38[1][3] | Serine/Threonine Kinase | Cell Proliferation, Survival |

| VEGFR-1 | 26[3] | Receptor Tyrosine Kinase | Angiogenesis |

| VEGFR-2 | 90[1][2][3] | Receptor Tyrosine Kinase | Angiogenesis |

| VEGFR-3 | 20[1][3] | Receptor Tyrosine Kinase | Angiogenesis, Lymphangiogenesis |

| PDGFR-β | 57[1][2][3] | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |

| c-KIT | 68[1][3] | Receptor Tyrosine Kinase | Cell Proliferation, Survival |

| Flt-3 | 58[1][3] | Receptor Tyrosine Kinase | Hematopoiesis, Cell Proliferation |

| RET | 43[3] | Receptor Tyrosine Kinase | Cell Proliferation, Differentiation |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) |

| Kasumi-1 | Acute Myeloid Leukemia | Activating KIT mutation | 0.02[4][5] |

| Multiple Cell Lines | Various Solid Tumors | - | 1.0 - 10.0 (median 4.3)[4][5] |

Core Signaling Pathways Targeted by this compound

This compound's anti-tumor activity is primarily mediated through the inhibition of two critical signaling cascades: the RAF/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for tumor angiogenesis.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell division. This compound directly inhibits RAF kinases, thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting cell proliferation and inducing apoptosis.[6][7][8]

The VEGFR/PDGFR Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) are key signaling molecules that promote angiogenesis by binding to their respective receptors (VEGFR and PDGFR) on endothelial cells. This compound inhibits these receptor tyrosine kinases, leading to a reduction in tumor vascularization and nutrient supply.[6][7][9]

Experimental Protocols for Assessing this compound's Activity

The following sections provide standardized protocols for key in vitro and in vivo assays used to characterize the molecular effects of this compound.

In Vitro Kinase Assay

This assay quantifies the inhibitory activity of this compound against specific kinases.

Objective: To determine the IC50 value of this compound for a target kinase.

Methodology:

-

Reagent Preparation: Recombinant kinase, substrate (e.g., a peptide for phosphorylation), and ATP are prepared in a kinase assay buffer. This compound is serially diluted in DMSO.

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are incubated together in a microplate well.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 25-30°C).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done through various methods, such as filter binding assays to capture the phosphorylated substrate followed by scintillation counting, or by using fluorescence-based detection methods.[9]

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

References

- 1. This compound and DE605, a novel c-Met inhibitor, synergistically suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of this compound as a Treatment for Type 1 Diabetes [frontiersin.org]

- 3. This compound inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of this compound Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound as a Treatment for Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miR-486-3p mediates hepatocellular carcinoma this compound resistance by targeting FGFR4 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. selleckchem.com [selleckchem.com]

Structural Activity Relationship of Sorafenib Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its therapeutic effect is derived from its ability to inhibit a range of kinases involved in tumor cell proliferation and angiogenesis, including Raf-1, wild-type B-Raf, mutant B-Raf, and vascular endothelial growth factor receptors (VEGFRs).[1] The core structure of this compound consists of a central urea moiety linking a 4-chloro-3-(trifluoromethyl)phenyl group to a phenoxy group, which in turn is connected to an N-methylpicolinamide head group. This guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure and Pharmacophore of this compound

The this compound molecule can be divided into three key regions, each crucial for its biological activity:

-

Region A (Picolinamide moiety): This part of the molecule is involved in key interactions with the hinge region of the kinase domain.

-

Region B (Urea linker): The urea group forms critical hydrogen bonds within the ATP-binding pocket of the target kinases.

-

Region C (Substituted phenyl ring): This lipophilic tail occupies a hydrophobic pocket in the kinase domain.

Understanding the role of each region is fundamental to designing analogues with improved potency, selectivity, and pharmacokinetic profiles. Modifications to these regions have led to the development of numerous analogues with varied biological activities.

Structural Activity Relationship (SAR) Analysis

The following sections summarize the SAR for modifications at different regions of the this compound scaffold.

Modifications of the Central Aniline and Urea Moiety

The central urea linker is a critical pharmacophore. However, replacing it with other bioisosteres has yielded compounds with significant activity. For instance, replacing the urea group with a chalcone ketone or a sulfonylurea unit has been explored.

Structure-activity relationship studies on chalcone-based analogues indicated that halogen (e.g., 3-Br, 4-F) and methoxy substitutions on the phenyl ring attached to the chalcone were beneficial for cytotoxic activity.[2] Compound 5c , with a 3-bromo, 4-fluoro substituted phenyl ring, showed potent activity against HepG2, MCF-7, and PC-3 cell lines, with IC50 values of 0.56, 3.88, and 3.15 µM, respectively.[2] This was more active than this compound in two of the three cell lines.[2] Another analogue, 5b , demonstrated good activity against VEGFR-2/KDR kinase with an IC50 value of 0.72 µM.[2]

Similarly, analogues containing a sulfonylurea unit have been synthesized and evaluated.[3] Compounds 6c (1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea) and 6f (1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea) displayed moderate cytotoxic activity against A549, Hela, MCF-7, and PC-3 cancer cell lines, with IC50 values ranging from 16.54 to 63.92 µM.[3]

| Compound | Linker Modification | R Group on Phenyl Ring | Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| This compound | Urea | H | HepG2 | 3.44 ± 1.50 | - | [2] |

| MCF-7 | 3.18 ± 1.43 | |||||

| PC-3 | 3.24 ± 0.45 | |||||

| 5b | Chalcone | 4-F | - | - | 0.72 | [2] |

| 5c | Chalcone | 3-Br, 4-F | HepG2 | 0.56 ± 0.83 | - | [2] |

| MCF-7 | 3.88 ± 1.03 | |||||

| PC-3 | 3.15 ± 0.81 | |||||

| 6c | Sulfonylurea | 2,4-di-F | A549 | 49.34 ± 1.56 | - | [3] |

| Hela | 63.92 ± 1.81 | |||||

| MCF-7 | 38.65 ± 1.25 | |||||

| PC-3 | 55.48 ± 1.63 | |||||

| 6f | Sulfonylurea | 4-Br | A549 | 16.54 ± 1.22 | - | [3] |

| Hela | 25.33 ± 1.34 | |||||

| MCF-7 | 18.27 ± 1.18 | |||||

| PC-3 | 20.15 ± 1.27 |

Modifications of the Picolinamide Head Group

A series of this compound analogues with modifications to the amide part of the picolinamide head group have been synthesized.[1] These analogues, where the N-methyl group was replaced with other alkyl or aryl groups, showed cytostatic activities comparable to or even better than this compound against a panel of 23 human cancer cell lines.[1] This suggests that the pyridine-2-carboxamide modifications had a minor effect on the overall antiproliferative activity.[1]

Conformationally-Restricted Analogues

To enhance kinase selectivity and reduce side effects, novel indole-based rigid analogues of this compound have been designed.[4] These compounds incorporate the core this compound structure into a more rigid indole scaffold. One such compound, 1h , which features a urea linker and a terminal N-methylpiperazinyl moiety, demonstrated superior antiproliferative potency against three hepatocellular carcinoma (HCC) cell lines (Hep3B, Huh7, and Hep-G2) compared to this compound.[4] Importantly, compound 1h was found to be a selective inhibitor of VEGFR2 and VEGFR3, unlike this compound which is a multi-kinase inhibitor.[4] This enhanced selectivity is attributed to the conformationally-restricted indole nucleus and the bulky terminal group.[4]

| Compound | Key Structural Feature | Cell Line | IC50 (µM) | Kinase Selectivity | Reference |

| This compound | Flexible | Hep3B | 3.9 ± 0.2 | Multi-kinase | [4] |

| Huh7 | 5.1 ± 0.3 | ||||

| Hep-G2 | 6.8 ± 0.5 | ||||

| 1h | Indole-based rigid scaffold | Hep3B | 2.1 ± 0.1 | Selective for VEGFR2/VEGFR3 | [4] |

| Huh7 | 3.2 ± 0.2 | ||||

| Hep-G2 | 4.5 ± 0.3 |

Experimental Protocols

General Synthesis of this compound Analogues

A common synthetic route for this compound analogues involves a multi-step process.[1][5]

-

Amidation: Picolinic acid is converted to its acid chloride, which then reacts with an appropriate amine (e.g., methylamine) to form the corresponding picolinamide.

-

Etherification: The picolinamide intermediate is then reacted with a substituted 4-aminophenol in the presence of a base to form the diaryl ether linkage.

-

Urea Formation: The resulting aminophenoxy-picolinamide is treated with a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form the final urea-linked this compound analogue.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound analogues against specific kinases (e.g., B-Raf, VEGFR-2) is determined using in vitro kinase assay kits.[6]

-

Preparation: The kinase, substrate, and ATP are prepared in a reaction buffer. The test compounds are serially diluted in DMSO.

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

-

Detection: A detection reagent, often containing a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin, is added. The plate is incubated further to allow for binding.

-

Measurement: The kinase activity is measured by detecting the fluorescence signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET). The signal is inversely proportional to the kinase inhibition.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Cell Viability (MTT) Assay

The cytotoxic effects of the this compound analogues on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogues (and this compound as a positive control) for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways Targeted by this compound

This compound exerts its anticancer effects by targeting two critical signaling pathways: the RAF/MEK/ERK pathway, which is involved in cell proliferation, and the VEGFR pathway, which is crucial for angiogenesis.

RAF/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[8] In many cancers, this pathway is constitutively active due to mutations in Ras or Raf proteins.[8] this compound inhibits the serine/threonine kinase activity of Raf, thereby blocking downstream signaling and inhibiting cell proliferation.[8][9]

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process.[10] VEGF binds to its receptor (VEGFR), a receptor tyrosine kinase on the surface of endothelial cells, initiating a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[10][11] this compound inhibits the kinase activity of VEGFR, thereby blocking angiogenesis and limiting the tumor's blood supply.[12]

Conclusion

The structural activity relationship of this compound analogues is a rich field of study, providing crucial insights for the development of next-generation kinase inhibitors. Key findings indicate that while the urea linker is important, it can be successfully replaced by other bioisosteres like chalcones to improve activity. Furthermore, constraining the molecular structure, as seen in indole-based analogues, can lead to enhanced potency and, critically, improved kinase selectivity, potentially reducing off-target effects and associated toxicities. The methodologies and pathway analyses presented in this guide offer a framework for the rational design and evaluation of novel this compound analogues with superior therapeutic profiles. Future research will likely focus on fine-tuning these structural modifications to optimize efficacy, selectivity, and pharmacokinetic properties, ultimately leading to more effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and activity of novel this compound analogues bearing chalcone unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Activity and Docking Study of this compound Analogs Bearing Sulfonylurea Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation, and modeling studies of novel conformationally-restricted analogues of this compound as selective kinase-inhibitory antiproliferative agents against hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioactivity evaluation of antitumor this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. biorbyt.com [biorbyt.com]

- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Sorafenib on the Raf/MEK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorafenib (Nexavar®) is a multi-kinase inhibitor that has become a cornerstone therapy for several advanced cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] Its mechanism of action is complex, involving the dual inhibition of pathways crucial for tumor cell proliferation and angiogenesis.[3] A primary target of this compound is the Raf/MEK/ERK signaling cascade (also known as the Mitogen-Activated Protein Kinase, MAPK, pathway), a central regulator of cell growth, differentiation, and survival.[4][5] This technical guide provides an in-depth analysis of this compound's interaction with the Raf/MEK/ERK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.

The Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small G-protein Ras.[1][5] Activated Ras then recruits and activates Raf serine/threonine kinases (A-Raf, B-Raf, and C-Raf/Raf-1).[5] Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinases).[5] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[6] Dysregulation of this pathway, often through activating mutations in Ras or B-Raf, is a common driver of tumorigenesis.[1]

This compound's Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism: direct inhibition of tumor cell proliferation and indirect inhibition of tumor angiogenesis.[1][3]

-

Anti-proliferative Effects: this compound directly targets and inhibits multiple isoforms of Raf kinase, including C-Raf (Raf-1), wild-type B-Raf, and the oncogenic B-Raf V600E mutant.[3] By blocking Raf kinase activity, this compound prevents the downstream phosphorylation and activation of MEK and ERK.[3][7] This blockade of the signaling cascade leads to a decrease in the expression of key cell cycle regulators like cyclin D1, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[7][8]

-

Anti-angiogenic Effects: In addition to its action on the Raf/MEK/ERK pathway, this compound inhibits several receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels).[3] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). By inhibiting these receptors on endothelial cells, this compound disrupts tumor vasculature, starving the tumor of essential oxygen and nutrients.[3][9]

This multi-targeted approach allows this compound to simultaneously attack tumor cells directly and disrupt their supportive microenvironment.[3]

References

- 1. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. droracle.ai [droracle.ai]

- 4. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of this compound in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Inhibition of Tumor Endothelial ERK Activation, Angiogenesis, and Tumor Growth by this compound (BAY43-9006) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Angiogenic Properties of Sorafenib in Preclinical Models

Executive Summary: Sorafenib is an oral multi-kinase inhibitor that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] A substantial component of this activity is attributed to its potent anti-angiogenic effects. This compound disrupts tumor microvasculature by directly inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[3][4] This inhibition blocks critical downstream signaling pathways, such as the Raf/MEK/ERK cascade, leading to reduced endothelial cell proliferation, migration, and survival, and ultimately a decrease in tumor vascularization.[5][6] This technical guide provides an in-depth overview of the preclinical data supporting this compound's anti-angiogenic properties, details the experimental methodologies used for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects by targeting multiple protein kinases simultaneously.[3] Its primary mechanism involves the direct inhibition of RTKs on the surface of endothelial cells and pericytes, which are crucial for the formation and stabilization of new blood vessels.

Inhibition of Receptor Tyrosine Kinases (RTKs)

This compound potently inhibits the kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3.[7] The binding of VEGF ligands to these receptors is a critical step in initiating the angiogenic cascade. By blocking the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation.[4] Similarly, this compound inhibits PDGFR-β, a receptor essential for the recruitment and survival of pericytes, which stabilize newly formed vessels.[3][8] The disruption of both endothelial cell signaling (via VEGFR) and pericyte function (via PDGFR) provides a comprehensive blockade of new vessel formation.[8]

Downstream Signaling Pathway Modulation

The inhibition of VEGFR and PDGFR activation by this compound prevents the initiation of multiple downstream signaling cascades. One of the most critical is the Raf/MEK/ERK (MAPK) pathway, which this compound also directly inhibits by targeting Raf kinases.[3][4] This dual blockade—at the receptor and within the cytoplasm—effectively halts the transmission of pro-angiogenic signals that promote endothelial cell growth and survival.[9]

Furthermore, this compound has been shown to inhibit the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α).[6][10] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions within a tumor and drives the expression of many pro-angiogenic genes, most notably VEGF.[6] By suppressing HIF-1α protein synthesis, this compound reduces the production of VEGF, thereby decreasing the primary stimulus for angiogenesis.[10]

Quantitative Efficacy Data from Preclinical Models

The anti-angiogenic activity of this compound has been quantified in numerous in vitro and in vivo preclinical studies. The data consistently demonstrate a dose-dependent inhibition of key angiogenic processes.

In Vitro Studies

In vitro assays using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are fundamental for assessing the direct effects of a compound on angiogenesis.

| Assay | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |

| Kinase Inhibition | Cell-free assays | 20 nM | IC50 for VEGFR-3 | [11] |

| 57 nM | IC50 for PDGFR-β | [11] | ||

| 90 nM | IC50 for VEGFR-2 | [11] | ||

| Cell Proliferation | HDMEC | 5 µM | 49% growth inhibition | [12] |

| HDMEC | 10 µM | 86% growth inhibition | [12] | |

| Osteosarcoma Cell Lines | Varies (See original study) | Dose- and time-dependent inhibition | [5] | |

| Tube Formation | HUVEC | 5 µM | 33% inhibition of VEGF-mediated tube formation | [12] |

| HUVEC | >10 µM | Significant decrease in tube formation | [13][14] | |

| Cell Migration | HUVEC | 2 µM | Significant inhibition (enhanced with CXCR2 inhibitor) | [15] |

| Tumor Cells (UM-SCC-74A) | 5 µM | 39% inhibition of invasion | [12] |

In Vivo Studies

Animal xenograft models are critical for evaluating the impact of a drug on the tumor microenvironment, including the complex process of tumor-induced angiogenesis. Microvessel density (MVD) or microvessel area (MVA), often assessed by staining for the endothelial marker CD31, are key endpoints.

| Tumor Model | Animal Model | This compound Dose & Schedule | Key Anti-Angiogenic Outcome | Citation(s) |

| Renal Cell Carcinoma (786-O) | Mouse Xenograft | 15 mg/kg/day | 70% decrease in Mean Microvessel Area (MVA) | [3] |

| 30 or 60 mg/kg/day | 90% decrease in MVA | [3] | ||

| Anaplastic Thyroid Carcinoma | Orthotopic Mouse Xenograft | 40 mg/kg/day | ~67% decrease in Microvessel Density (MVD) | [16][17] |

| 80 mg/kg/day | ~84% decrease in MVD | [16][17] | ||

| Breast Cancer (MDA-MB-231) | Mouse Xenograft | 30 or 60 mg/kg/day | Strong decrease in MVA and MVD | [3] |

| Head & Neck SCC (UM-SCC-74A) | SCID Mouse Xenograft | Not specified (alone) | 27% decrease in tumor vessel density | [12] |

| Hepatocellular Carcinoma | Mouse Xenograft | 100 mg/kg | Decrease in tumor vascularization | [10] |

Key Experimental Methodologies

Standardized protocols are essential for the reliable evaluation of anti-angiogenic compounds like this compound.

In Vitro Angiogenesis Assays

Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

-

Protocol:

-

Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.

-

Seed HUVECs onto the Matrigel-coated surface.

-

Treat the cells with various concentrations of this compound or a vehicle control, often in the presence of a pro-angiogenic stimulus like VEGF.[12]

-

Incubate for 4-18 hours to allow for tube formation.

-

Capture images of the formed networks using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops, often using specialized imaging software.[15]

-

Endothelial Cell Proliferation Assay: This measures the cytostatic effect of a drug on endothelial cells.

-

Protocol:

-

Seed HUVECs or other endothelial cells in a 96-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubate for a set period (e.g., 72 hours).[12]

-

Assess cell viability/proliferation using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®) that measures metabolic activity or ATP content.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.

-

In Vivo Xenograft Models

Tumor Xenograft Angiogenesis Model: This in vivo model evaluates the effect of a drug on tumor growth and the development of its vasculature.

-

Protocol:

-

Tumor Implantation: Subcutaneously or orthotopically inject human tumor cells (e.g., 786-O, MDA-MB-231) into immunocompromised mice (e.g., nude or SCID mice).[8]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups and begin daily oral administration of this compound at various doses (e.g., 15-80 mg/kg) or a vehicle control.[3][16]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study (or at intermediate time points), euthanize the animals and excise the tumors.[8]

-

Immunohistochemistry (IHC): Fix tumors in formalin, embed in paraffin, and prepare sections. Stain sections with an antibody against an endothelial cell marker, typically CD31.

-

Quantification: Analyze the stained sections under a microscope to quantify the microvessel density (MVD) by counting the number of vessels per high-power field or the microvessel area (MVA) as a percentage of the total tumor area.[3]

-

References

- 1. [PDF] Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]

- 2. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Anti-angiogenic effect of the combination of low-dose this compound and EGCG in HCC-induced Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of this compound-eluting stent for suppression of human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. CXCR2 Inhibition Combined with this compound Improved Antitumor and Antiangiogenic Response in Preclinical Models of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorafenib-Induced Apoptosis in Cancer Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of several advanced cancers, most notably hepatocellular carcinoma (HCC) and renal cell carcinoma.[1] Its mechanism of action is complex, involving the inhibition of tumor cell proliferation, angiogenesis, and the induction of apoptosis.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound-induced apoptosis. We will explore the core signaling pathways targeted by this compound, present quantitative data on its efficacy across various cancer cell lines, detail the key experimental protocols for studying its apoptotic effects, and provide visual representations of these complex processes.

Introduction: this compound as a Multi-Kinase Inhibitor

This compound (Nexavar, BAY 43-9006) was initially developed as a Raf kinase inhibitor but was later found to target a broader spectrum of kinases.[4] Its targets include intracellular serine/threonine kinases (Raf-1, wild-type B-Raf, and mutant B-Raf) and cell surface receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5][6] By inhibiting these kinases, this compound disrupts key signaling cascades that are frequently dysregulated in cancer, leading to reduced cell proliferation and survival. A critical component of its anti-tumor activity is the direct induction of apoptosis, or programmed cell death, in cancer cells.[2][7]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several interconnected signaling pathways. The primary mechanisms involve the direct inhibition of pro-survival signals and the downregulation of anti-apoptotic proteins.

The Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[1] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. This compound directly inhibits Raf kinases, leading to a blockade of downstream signaling to MEK and ERK.[2][5] This inhibition results in decreased expression of proteins that promote cell cycle progression, such as Cyclin D1, and contributes to cell cycle arrest and apoptosis.[1][4] In hepatocellular carcinoma (HCC) cells, for instance, this compound has been shown to inhibit the phosphorylation of ERK, a key downstream effector of the pathway.[5][8]

Downregulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bim, Bak, Bax). The balance between these proteins determines the cell's fate. This compound has been shown to induce apoptosis by downregulating the expression of the anti-apoptotic protein Mcl-1.[2][4][7] This downregulation occurs independently of the MEK/ERK pathway and is a crucial event in this compound-induced apoptosis in various cancers, including HCC and acute myeloid leukemia (AML).[2][9] The reduction in Mcl-1 levels allows pro-apoptotic proteins like Bim to be released, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[9][10]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical pro-survival signaling route that is often hyperactivated in cancer.[11][12] this compound's effect on this pathway can be complex. While it is not a direct inhibitor of PI3K or Akt, its downstream effects can lead to the modulation of this pathway. For instance, in some contexts, this compound treatment can lead to decreased phosphorylation of Akt.[4] Furthermore, it has been shown to inhibit mTOR, a key downstream component, which in turn downregulates the expression of the anti-apoptotic protein survivin in non-small cell lung cancer cells.[3][13] Combining this compound with direct PI3K/mTOR inhibitors has shown synergistic effects in inhibiting HCC cell proliferation.[14][15]

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a role in mediating resistance to apoptosis.[16] this compound has been found to inhibit this pathway, particularly by decreasing the phosphorylation of STAT3.[16][17][18] This inhibition leads to the reduced expression of STAT3 target genes, including the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.[16][17] The mechanism can involve the activation of phosphatases like SHP2, which dephosphorylate STAT3.[16]

Quantitative Data Presentation

The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | 72 | [19] |

| HepG2 | Hepatocellular Carcinoma | 4.5 - 8.0 | 48 - 72 | [19][20][21] |

| Huh7 | Hepatocellular Carcinoma | 7.1 - 11.0 | 72 | [20][22] |

| Hep3B | Hepatocellular Carcinoma | Not specified, but effective | 72 | [22] |

| MDA-MB-231 | Breast Cancer | 2.6 | Not specified | [19] |

| U-2 OS | Osteosarcoma | Effective at 10-20 µM | 48 | [7] |

Table 2: this compound-Induced Apoptosis Rates in Cancer Cells

| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Assay Used | Reference |

| HLE | 5 | 24 | 10.3 | Annexin V | [23] |

| HLE | 10 | 24 | 17.1 | Annexin V | [23] |

| HLE | 20 | 24 | 38.6 | Annexin V | [23] |

| HepG2 (Hypoxia) | 30 | 24 | ~16.2 | Flow Cytometry | [3][24] |

| HepG2 (Hypoxia) | 60 | 24 | ~16.5 | Flow Cytometry | [3][24] |

Detailed Experimental Protocols

Investigating this compound-induced apoptosis requires a suite of well-established molecular and cell biology techniques.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[25][26]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[25][27] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[28]

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-30 µM) for a specified duration (e.g., 24, 48, or 72 hours).[7][28] Include a vehicle control (DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[25][29]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27][29]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[26][30]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells to determine the IC50 value.[30]

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as desired.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI.[31]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (primary necrosis)

-

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., p-ERK, Mcl-1, cleaved Caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Protocol:

-

Lysate Preparation: Treat cells with this compound, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[28]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.[2]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2][32]

-

Conclusion

This compound exerts its potent anti-cancer effects through a multi-pronged approach, with the induction of apoptosis being a central mechanism of action. It disrupts multiple, often redundant, pro-survival signaling pathways, including the Raf/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT cascades.[3][33] A key molecular event is the downregulation of the anti-apoptotic protein Mcl-1, which tips the cellular balance towards programmed cell death.[2][4] Understanding these intricate mechanisms is crucial for optimizing this compound's clinical use, overcoming resistance, and designing rational combination therapies to improve patient outcomes. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound decreases proliferation and induces apoptosis of prostate cancer cells by inhibition of the androgen receptor and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 7. This compound Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells | Anticancer Research [ar.iiarjournals.org]

- 8. This compound-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances this compound-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. Inhibition of the PI3K/Akt signaling pathway reverses this compound-derived chemo-resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces apoptotic cell death in human non-small cell lung cancer cells by down-regulating mammalian target of rapamycin (mTOR)-dependent survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of PI3K/mTOR inhibition in combination with this compound in hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of PI3K/mTOR Inhibition in Combination with this compound in Hepatocellular Carcinoma Treatment | Anticancer Research [ar.iiarjournals.org]

- 16. This compound Inhibits Signal Transducer and Activator of Transcription-3 Signaling in Cholangiocarcinoma Cells by Activating the Phosphatase Shatterproof 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Oxidative Stress Activated by this compound Alters the Temozolomide Sensitivity of Human Glioma Cells Through Autophagy and JAK2/STAT3-AIF Axis [frontiersin.org]

- 18. The Raf Kinase Inhibitor this compound Inhibits JAK-STAT Signal Transduction in Human Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Induction of Anti-Proliferative and Apoptotic Effects of this compound Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synergistic Antitumor Effect of this compound in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. researchhub.com [researchhub.com]

- 28. This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

- 30. benchchem.com [benchchem.com]

- 31. Cell viability and apoptosis assay [bio-protocol.org]

- 32. researchgate.net [researchgate.net]

- 33. search.bvsalud.org [search.bvsalud.org]

Methodological & Application

Application Note: Determining the In Vitro Cytotoxicity of Sorafenib Using a Cell Viability (MTT) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Sorafenib is a multi-kinase inhibitor used in cancer therapy that targets key pathways involved in tumor growth and the formation of new blood vessels (angiogenesis).[1] Its mechanism of action involves the direct inhibition of tumor cell proliferation by blocking the RAF/MEK/ERK signaling pathway.[2][3] Concurrently, it disrupts tumor angiogenesis by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[5] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

This compound Mechanism of Action